1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another approach includes the base-promoted synthesis using 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitro group may participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]azepin-10(11H)-one: A related compound with similar structural features.
10,11-dihydro-5H-dibenzo[b,f]azepine: Another structurally related compound used in the development of OLED materials.
Properties
Molecular Formula |
C27H20N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-nitro-9-phenoxy-5-(2-phenylethyl)benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C27H20N2O5/c30-27-26-23(29(31)32)17-21(33-20-11-5-2-6-12-20)18-25(26)34-24-14-8-7-13-22(24)28(27)16-15-19-9-3-1-4-10-19/h1-14,17-18H,15-16H2 |
InChI Key |
JAIRWGJJRIQIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3OC4=CC(=CC(=C4C2=O)[N+](=O)[O-])OC5=CC=CC=C5 |
Origin of Product |
United States |
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